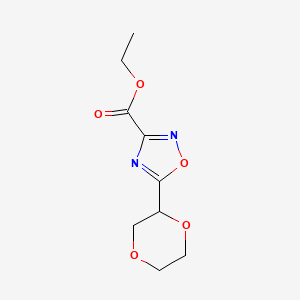
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the 1,4-dioxane ring and the oxadiazole moiety in its structure makes it a compound of interest for various scientific research applications.
Preparation Methods
The synthesis of Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 2-amino-2-(1,4-dioxan-2-yl)acetate with appropriate reagents to form the oxadiazole ring. One common method includes the use of a cyclization reaction where the amino group reacts with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Mechanism of Action
The mechanism of action of Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. The presence of the oxadiazole ring is crucial for its biological activity, as it can interact with various biomolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:
1,4-Dioxan-2-yl(diphenyl)methanol: This compound also contains the 1,4-dioxane ring but differs in its overall structure and biological activity.
2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanol: This compound has a similar dioxane ring but is used primarily for its antimicrobial properties.
The uniqueness of this compound lies in its combination of the dioxane ring and the oxadiazole moiety, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1343828-40-9) is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structure and Properties
The molecular formula of this compound is C9H11N3O4 with a molecular weight of approximately 213.20 g/mol. Its structure comprises a five-membered oxadiazole ring substituted with a dioxane moiety and an ethyl ester group.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the oxadiazole structure can enhance activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. The compound's mechanism often involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | C. difficile | 6 | Cell wall synthesis inhibition |
| Analogue 26a | E. faecium | 8 | Membrane disruption |
| Analogue 1 | S. aureus | 12 | Cell membrane lysis |
Anticancer Activity
The oxadiazole derivatives have also been investigated for their anticancer properties. Compounds within this class have shown promising activity against various cancer cell lines through multiple mechanisms such as inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Case Study: Anticancer Efficacy
In a study assessing the antiproliferative effects of oxadiazole derivatives on human cancer cell lines, it was found that certain compounds exhibited IC50 values in the low micromolar range against colon and lung cancer cells. For example, one derivative demonstrated an IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the oxadiazole ring can significantly influence its potency and selectivity against various biological targets.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity | Remarks |
|---|---|---|
| Substitution at C5 | Increased antibacterial activity | Enhances interaction with bacterial targets |
| Dioxane incorporation | Improved solubility | Facilitates better bioavailability |
| Esterification | Enhanced anticancer properties | Increases lipophilicity |
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O5/c1-2-14-9(12)7-10-8(16-11-7)6-5-13-3-4-15-6/h6H,2-5H2,1H3 |
InChI Key |
BSRRBNKACGKLFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2COCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















